molecular formula C14H10BrIN2O3S B572426 6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-99-6

6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572426
CAS No.: 1227270-99-6
M. Wt: 493.113
InChI Key: XWIKOHHHPWAOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a multifunctional chemical intermediate designed for advanced drug discovery programs, particularly in the development of kinase inhibitors. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is recognized as a privileged scaffold in medicinal chemistry, serving as a superior bioisostere for purine systems, which allows for fine-tuning of critical drug properties such as solubility, lipophilicity, and target binding affinity . This compound is strategically functionalized with bromo and iodo substituents, making it an exceptionally versatile building block for sequential palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to explore diverse chemical space . The phenylsulfonyl group provides essential protection for the pyrrole nitrogen, facilitating selective functionalization at other sites on the heterocyclic ring system . Researchers primarily utilize this and related azaindole derivatives to synthesize targeted inhibitors for a range of kinases, including Anaplastic Lymphoma Kinase (ALK) and Aurora kinases, which are prominent targets in oncology research due to their roles in cell signaling and mitosis . This makes it a key starting material for generating compound libraries aimed at discovering novel therapeutic agents for the treatment of cancer and other diseases.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-iodo-5-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2O3S/c1-21-11-7-9-8-12(16)18(14(9)17-13(11)15)22(19,20)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIKOHHHPWAOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation at N1

The phenylsulfonyl group is introduced via sulfonylation of the pyrrolo[2,3-b]pyridine core. Deprotonation of the nitrogen atom using NaH or K₂CO₃ in anhydrous DMF enables nucleophilic attack on phenylsulfonyl chloride.

Procedure

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.

  • Add NaH (1.2 eq) at 0°C and stir for 30 minutes.

  • Introduce phenylsulfonyl chloride (1.1 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 68–82%.

Methoxylation at C5

Methoxy group installation is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A hydroxyl group is first introduced at C5 using HNO₃/H₂SO₄ nitration followed by reduction, then methylated with methyl iodide.

Optimized Conditions

  • Nitration : HNO₃ (1.5 eq), H₂SO₄, 0°C → 45°C, 2 hours.

  • Reduction : H₂/Pd-C, ethanol, 50 psi, 6 hours.

  • Methylation : CH₃I (2.0 eq), K₂CO₃, DMF, 80°C, 4 hours.

Yield : 74% (over three steps).

Direct Halogenation Strategies

Bromination at C6

Electrophilic bromination at C6 is directed by the electron-donating methoxy group. N-Bromosuccinimide (NBS) in acetic acid at 70°C selectively brominates the C6 position.

Procedure

  • Dissolve 5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in glacial AcOH.

  • Add NBS (1.05 eq) and stir at 70°C for 3 hours.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via silica gel.

Yield : 89%.

Iodination at C2

Iodination employs N-iodosuccinimide (NIS) under acidic conditions. The phenylsulfonyl group directs electrophilic substitution to C2 via resonance deactivation of adjacent positions.

Conditions

  • Reagent : NIS (1.1 eq)

  • Solvent : TFA/DCM (1:1)

  • Temperature : 25°C, 8 hours

  • Yield : 78%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation : DMF outperforms THF due to better solubility of intermediates.

  • Halogenation : Acetic acid enhances NBS reactivity by protonating the carbonyl oxygen.

Catalytic Enhancements

  • Pd(PPh₃)₄ (5 mol%) accelerates coupling reactions in core synthesis, reducing side products.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Round-bottom)Continuous Flow
Purification Column ChromatographyCrystallization
Yield 70–85%90–95%
Cost Drivers Solvent ConsumptionCatalyst Recycling

Industrial methods prioritize flow chemistry for bromination and iodination to minimize hazardous intermediate handling.

Challenges and Limitations

  • Regioselectivity : Competing halogenation at C3/C4 occurs without directing groups (5–15% side products).

  • Steric Hindrance : The phenylsulfonyl group reduces reactivity at C2, requiring excess NIS.

  • Purification : Silica gel chromatography is mandatory for separating dihalogenated byproducts .

Chemical Reactions Analysis

6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and iodine) are replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfides.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a kinase inhibitor . Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The azaindole framework, which includes the structure of 6-bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been identified as a promising scaffold for designing selective kinase inhibitors.

Case Study: Kinase Inhibition

In a study focusing on the development of kinase inhibitors, derivatives of pyrrolo[2,3-b]pyridine were synthesized and evaluated for their activity against various kinases. The synthesis involved a palladium-catalyzed cross-coupling reaction that allowed for the introduction of aryl groups at the C-2 position of the pyrrolo framework. The resulting compounds showed significant inhibition against Aurora A and Aurora B kinases, with IC50 values indicating potent activity .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps, including halogenation and sulfonylation. The compound can be obtained through a series of reactions starting from simpler pyrrole derivatives.

Synthesis Pathway Overview

StepReaction TypeKey ReagentsOutcome
1HalogenationBr₂, I₂Formation of bromo and iodo substituents
2SulfonylationTsClIntroduction of the phenylsulfonyl group
3CouplingPd(PPh₃)₂Formation of the final pyrrolo compound

This multi-step synthetic approach allows for the customization of the compound's properties by varying substituents on the pyrrole ring .

Inhibitory Activity Against Cancer Targets

Research has shown that compounds based on the pyrrolo[2,3-b]pyridine scaffold exhibit inhibitory activity against cancer-related targets. For instance, derivatives have been explored for their effects on cell proliferation and apoptosis in various cancer cell lines. The presence of specific substituents can enhance selectivity and potency against target kinases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with kinase active sites. These studies provide insights into binding affinities and help in optimizing lead compounds for better therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulphonyl group can form strong interactions with active sites, while the halogen atoms may participate in halogen bonding, enhancing binding affinity. The methoxy group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives depend heavily on substituent positions and electronic profiles. Below is a comparative analysis:

Table 1: Substituent Comparison of Key Analogues
Compound Name Substituents Key Features
Target Compound 6-Br, 2-I, 5-OMe, 1-PhSO₂ Methoxy enhances electron density; dual halogens enable sequential coupling
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-I, 1-PhSO₂ Suzuki coupling at 3-I; used in c-KIT inhibitor synthesis
5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-Cl, 3-I, 1-PhSO₂ Chloro at 2 reduces steric hindrance; bromo/iodo for regioselective coupling
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-Br, 2-I, 1-PhSO₂ Bromo at 4 alters electronic distribution; iodo prioritizes coupling at 2
3-Phenyl-5-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-Ph, 5-Ph-OMe, 1-PhSO₂ Bulky aryl groups enhance kinase binding; methoxy mimics target’s 5-OMe

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 2-iodo substituent is more reactive than 6-bromo in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability. Methoxy at 5 stabilizes intermediates via electron donation .
  • 5-Bromo-3-iodo Analogue () : Iodo at 3 undergoes coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) at 80°C .
  • 4-Bromo-2-iodo Analogue () : Bromo at 4 remains inert under standard conditions, allowing selective functionalization at 2-I.

Physicochemical Properties

  • Solubility : Methoxy and phenylsulfonyl groups increase lipophilicity, reducing aqueous solubility. Bromo/iodo substituents further contribute to low polarity .
  • Stability : Phenylsulfonyl at 1 enhances stability against oxidation, while methoxy at 5 resists nucleophilic attack .

Biological Activity

6-Bromo-2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyrrolo[2,3-b]pyridine core with various substituents such as bromine, iodine, and a phenylsulfonyl group. The molecular formula is C13H8BrIN2O2SC_{13}H_{8}BrIN_{2}O_{2}S, and its InChI key is NUUJOBJNGUELLL-UHFFFAOYSA-N .

The biological activity of this compound primarily involves:

  • Kinase Inhibition : This compound exhibits inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival. It has been shown to inhibit the HGF/MET signaling pathway, which is implicated in several cancers .
  • Cytotoxicity : Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic activity against cancer cell lines. The IC50 values for these compounds suggest potent anti-cancer properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent Effects : The presence of halogens (bromine and iodine) and functional groups (methoxy and sulfonyl) significantly influences the compound's potency and selectivity towards specific kinases.
  • Derivatives Comparison : Comparative studies with similar compounds reveal that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance or diminish biological activity. For instance, variations in the position and type of substituents lead to different inhibitory profiles against various kinases .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A series of experiments conducted on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. These results indicate its potential as a therapeutic agent in oncology .
  • Kinase Profiling : Detailed kinase profiling has shown that this compound selectively inhibits certain kinases involved in cancer pathways. For example, it has been identified as a potential inhibitor of Aurora kinases, which are critical for cell division .

Data Table: Biological Activity Summary

Activity Type Description IC50 Value (µM) Reference
CytotoxicityAgainst cancer cell linesLow micromolar
Kinase InhibitionSelective inhibition of Aurora kinases< 10
HGF/MET Pathway InhibitionImplicated in tumor growth regulationNot specified

Q & A

Basic: What are the common synthetic strategies for introducing the phenylsulfonyl group onto the pyrrolo[2,3-b]pyridine core?

The phenylsulfonyl group is typically introduced via sulfonylation using benzenesulfonyl chloride under basic conditions. For example, sodium hydride (NaH) in dichloromethane (CH₂Cl₂) is used to deprotonate the nitrogen atom of the pyrrolo[2,3-b]pyridine, followed by reaction with benzenesulfonyl chloride. The reaction is monitored via TLC, and purification involves extraction with CH₂Cl₂, drying with Na₂SO₄, and solvent evaporation .

Basic: What analytical techniques are critical for confirming the structure of this compound post-synthesis?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy : Peaks corresponding to bromo, iodo, methoxy, and phenylsulfonyl groups are observed. For example, aromatic protons in the pyrrolo[2,3-b]pyridine core appear between δ 8.0–8.4 ppm, while the NH proton (if present) resonates near δ 12.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₄H₁₁BrIN₂O₃S).

Advanced: How do modifications at the 5-position of the pyrrolo[2,3-b]pyridine scaffold influence FGFR inhibitory activity?

Studies show that introducing hydrogen-bond acceptors (e.g., trifluoromethyl or methoxy groups) at the 5-position enhances FGFR1 binding by interacting with glycine-485 (G485) in the hinge region. For instance, compound 4h (5-trifluoromethyl derivative) exhibited IC₅₀ values of 7 nM (FGFR1) and 25 nM (FGFR3), attributed to improved hydrophobic interactions and ligand efficiency .

Advanced: What experimental approaches are used to balance solubility and bioactivity in derivatives of this compound?

Strategies include:

  • Hydrophilic substituents : Adding polar groups (e.g., hydroxyl or amine) to the phenylsulfonyl moiety to enhance aqueous solubility.
  • Protecting groups : Temporarily masking reactive sites (e.g., using tert-butyl groups) during synthesis to prevent undesired side reactions .
  • Co-solvent systems : Using DMSO/PBS mixtures for in vitro assays to maintain solubility without compromising activity .

Advanced: How is the antitumor potential of this compound evaluated in preclinical models?

In vitro protocols include:

  • Proliferation assays : Measuring IC₅₀ values against cancer cell lines (e.g., 4T1 breast cancer cells) using MTT or CellTiter-Glo.
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Migration/invasion assays : Transwell chambers with Matrigel to assess metastatic potential .

Basic: What purification methods are effective for isolating this compound after synthesis?

  • Silica gel chromatography : A heptane/ethyl acetate (8:2) gradient effectively separates halogenated intermediates .
  • Recrystallization : Using ethanol or dichloromethane/hexane mixtures to obtain high-purity crystalline solids (e.g., 75% yield for 5-bromo-1-methyl derivatives) .

Advanced: How are competing reactivities of bromo and iodo substituents managed during functionalization?

  • Selective cross-coupling : The iodo group reacts preferentially in Sonogashira or Suzuki-Miyaura couplings due to higher electrophilicity.
  • Protection/deprotection : Temporary protection of the bromo group (e.g., as a boronic ester) allows selective modification of the iodo site .

Advanced: How can contradictory bioactivity data between structurally similar derivatives be resolved?

Potential factors include:

  • Steric effects : Bulky substituents (e.g., phenylsulfonyl) may hinder target binding despite electronic compatibility.
  • Metabolic instability : Rapid degradation of certain derivatives (e.g., nitro-containing analogs) in cellular assays.
  • Off-target interactions : Use kinome-wide profiling (e.g., KINOMEscan) to identify selectivity issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.